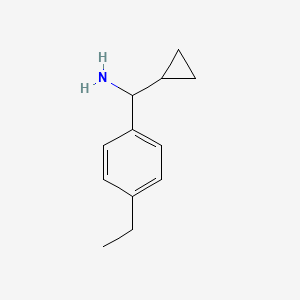
Cyclopropyl(4-ethylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(4-ethylphenyl)methanamine is an organic compound with the molecular formula C12H17N It is a derivative of methanamine, featuring a cyclopropyl group and a 4-ethylphenyl group attached to the methanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-ethylphenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 4-ethylbenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(4-ethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of cyclopropyl(4-ethylphenyl)ketone.
Reduction: Formation of cyclopropyl(4-ethylphenyl)methanol.
Substitution: Formation of cyclopropyl(4-ethylphenyl)halide.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(4-ethylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and polymers.
Wirkmechanismus
The mechanism of action of Cyclopropyl(4-ethylphenyl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter release and uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl(phenyl)methanamine: Similar structure but lacks the 4-ethyl group.
Cyclopropyl(4-methylphenyl)methanamine: Similar structure with a methyl group instead of an ethyl group.
Cyclopropyl(4-chlorophenyl)methanamine: Similar structure with a chlorine atom instead of an ethyl group.
Uniqueness
Cyclopropyl(4-ethylphenyl)methanamine is unique due to the presence of both the cyclopropyl and 4-ethylphenyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
cyclopropyl-(4-ethylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12(13)11-7-8-11/h3-6,11-12H,2,7-8,13H2,1H3 |
InChI-Schlüssel |
XMKVUDBNDGYTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
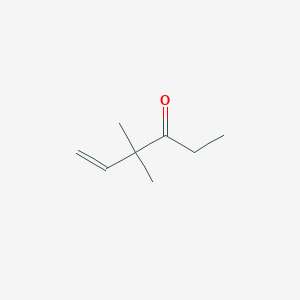
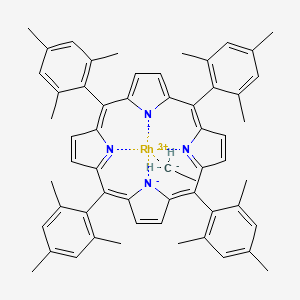
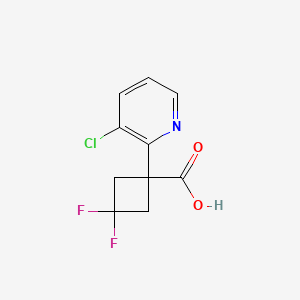
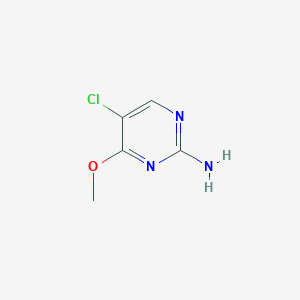
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)

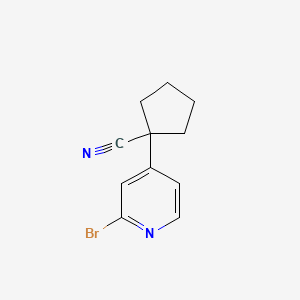
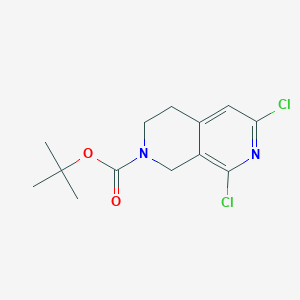
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
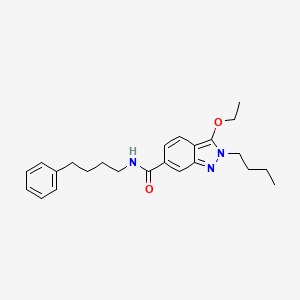
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
![1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone](/img/structure/B13104006.png)
